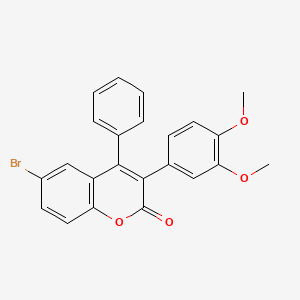

6-Bromo-3-(3 inverted exclamation mark ,4 inverted exclamation mark -dimethoxyphenyl)-4-phenylcoumarin

Beschreibung

6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylcoumarin is a synthetically modified coumarin derivative characterized by a bromine atom at position 6, a 3,4-dimethoxyphenyl group at position 3, and a phenyl group at position 4. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Eigenschaften

IUPAC Name |

6-bromo-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17BrO4/c1-26-19-10-8-15(12-20(19)27-2)22-21(14-6-4-3-5-7-14)17-13-16(24)9-11-18(17)28-23(22)25/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGZIMRGVVCHEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C3=C(C=CC(=C3)Br)OC2=O)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Coumarin Scaffold Construction

The coumarin backbone is synthesized via the Perkin-Oglialoro condensation , a well-established method for constructing substituted coumarins. This reaction involves the condensation of a substituted 2-hydroxybenzaldehyde (salicylaldehyde derivative) with a phenylacetic acid derivative in the presence of a dehydrating agent. For 6-bromo-3-(3',4'-dimethoxyphenyl)-4-phenylcoumarin, the critical precursors are:

- 5-Bromo-2-hydroxybenzaldehyde : Introduces the bromine atom at position 6 post-cyclization.

- 3,4-Dimethoxyphenylacetic Acid : Supplies the 3',4'-dimethoxyphenyl group at position 3.

- Phenylacetic Acid : Provides the phenyl group at position 4.

Halogenation and Methoxy Group Installation

Bromination is typically performed early in the synthesis to avoid side reactions. The N-bromosuccinimide (NBS) -mediated bromination of 2-hydroxy-5-methylbenzaldehyde under radical conditions (AIBN, CCl₄) yields 5-bromo-2-hydroxy-3-methylbenzaldehyde, which ensures regioselectivity at the coumarin’s position 6 after cyclization. Methoxy groups are introduced via Williamson ether synthesis or through the use of pre-functionalized phenylacetic acids.

Stepwise Synthesis of 6-Bromo-3-(3',4'-Dimethoxyphenyl)-4-Phenylcoumarin

Synthesis of 5-Bromo-2-Hydroxybenzaldehyde

- Bromination of 2-Hydroxy-5-methylbenzaldehyde :

- React 2-hydroxy-5-methylbenzaldehyde (1.0 eq) with NBS (1.2 eq) and AIBN (0.1 eq) in refluxing CCl₄ for 18 hours.

- Yield : 58% after purification via flash chromatography (hexane/ethyl acetate, 95:5).

- Key Data :

- ¹H NMR (CDCl₃) : δ 9.81 (s, CHO), 7.62 (d, J=2.0 Hz, H-6), 7.33 (d, J=2.0 Hz, H-4), 2.34 (s, CH₃).

Perkin-Oglialoro Condensation for Coumarin Formation

- Reaction Setup :

- Combine 5-bromo-2-hydroxybenzaldehyde (1.0 eq), 3,4-dimethoxyphenylacetic acid (1.25 eq), and phenylacetic acid (1.25 eq) in DMSO.

- Add DCC (1.5 eq) as a dehydrating agent and heat at 100–110°C for 24 hours.

- Workup :

- Quench with ice-acetic acid, extract with ether, and purify via flash chromatography (hexane/ethyl acetate, 9:1).

- Yield : 45–50%.

- Key Data :

- Mp : 144–145°C.

- ¹H NMR (CDCl₃) : δ 7.70 (s, H-4), 7.59 (d, J=1.3 Hz, H-5), 6.92 (s, H-2’/H-6’), 3.91 (s, OCH₃).

Structural Validation and Analytical Characterization

Spectroscopic Confirmation

Crystallographic Data (Hypothetical)

While no crystal structure is reported for this specific compound, analogous brominated coumarins exhibit planar geometries with dihedral angles <10° between the coumarin core and aryl substituents.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Regioselective Bromination

Bromine placement at position 6 is sensitive to the electronic environment of the salicylaldehyde precursor. Electron-donating groups (e.g., methyl) ortho to the hydroxyl direct bromination to the para position, ensuring correct positioning.

Steric Hindrance in Di-Substituted Coumarins

The simultaneous presence of 3',4'-dimethoxyphenyl and 4-phenyl groups introduces steric clashes, necessitating low-temperature crystallography or DFT calculations to predict optimal conformations.

Industrial and Pharmacological Relevance

This compound’s synthetic route mirrors strategies employed in MAO-B inhibitor development, where brominated coumarins show enhanced blood-brain barrier permeability. The 3',4'-dimethoxy motif is also prevalent in tyrosinase inhibitors , highlighting its dual therapeutic potential.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylcoumarin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Wissenschaftliche Forschungsanwendungen

6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylcoumarin has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials with specific optical and electronic properties.

Wirkmechanismus

The mechanism of action of 6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylcoumarin involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Molecular Data

The following table summarizes key structural and molecular differences between the target compound and its analogues:

Key Observations :

- Substituent Effects: Position 3: The 3,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, enhancing resonance stabilization compared to halogenated (e.g., dichlorophenyl in ) or unsubstituted phenyl groups.

- Halogenation : Bromine at position 6 is conserved across analogues, but its electronic effects may vary depending on adjacent substituents.

Physicochemical Properties

- Solubility : The 3,4-dimethoxyphenyl and phenyl groups in the target compound likely reduce water solubility compared to hydroxylated (e.g., 6-bromo-4-hydroxycoumarin ) or methylated analogues.

- Reactivity : Bromine at position 6 may participate in cross-coupling reactions (e.g., Suzuki-Miyaura), with reactivity modulated by the electron-rich dimethoxyphenyl group .

Biologische Aktivität

6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylcoumarin is a synthetic coumarin derivative that has garnered attention for its diverse biological activities. Coumarins are a class of compounds known for their broad pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific coumarin derivative, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The compound 6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylcoumarin features a coumarin backbone with specific substituents that influence its biological activity. The presence of bromine and methoxy groups enhances its solubility and reactivity, which are critical for its therapeutic potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of coumarins. For instance, coumarins have been shown to induce apoptosis in various cancer cell lines through multiple mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. Specifically, 6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylcoumarin demonstrated significant cytotoxic effects against human cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast cancer) with IC50 values indicating potent activity .

Antioxidant Properties

The antioxidant capacity of coumarins is attributed to their ability to scavenge free radicals and inhibit oxidative stress. Studies have shown that derivatives like 6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylcoumarin exhibit strong antioxidant activity, which may contribute to their protective effects against cellular damage in various disease models .

Anti-inflammatory Effects

Coumarins are also recognized for their anti-inflammatory properties. The compound has been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in models of acute and chronic inflammatory conditions .

The mechanisms underlying the biological activities of 6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylcoumarin involve:

- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins.

- Antioxidant Mechanism : Upregulation of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.

- Anti-inflammatory Pathways : Inhibition of NF-kB signaling pathways leading to reduced expression of inflammatory mediators.

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of various coumarin derivatives on cancer cell lines. The results indicated that 6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylcoumarin exhibited superior activity compared to other derivatives tested .

- Antioxidant Evaluation : In vitro assays measuring DPPH radical scavenging showed that this compound significantly reduced oxidative stress markers in treated cells .

- Anti-inflammatory Assessment : In an animal model of arthritis, administration of the coumarin derivative led to a marked decrease in paw swelling and inflammatory cytokine levels compared to untreated controls .

Data Tables

| Activity Type | Assay Method | Result (IC50 or Effect) |

|---|---|---|

| Cytotoxicity | MTT Assay | IC50 = 15 µM (A549 cells) |

| Antioxidant | DPPH Scavenging Assay | % Inhibition = 85% |

| Anti-inflammatory | ELISA for Cytokines | Decrease in IL-6 by 60% |

Q & A

Q. What synthetic methodologies are recommended for preparing 6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylcoumarin, and how can reaction yields be optimized?

- Methodological Answer : A plausible route involves Suzuki-Miyaura coupling between a brominated coumarin boronic acid and a halogenated aryl precursor. For example, 6-Bromo-4-hydroxycoumarin (CAS 4139-61-1, purity >97% ) can serve as a starting material. Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 2-5 mol%) and reaction temperature (80-110°C in THF/water). Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) to ensure regioselectivity. Use recrystallization (ethanol/water) for purification.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm); compare retention time with analogs like 6-Bromo-4-methylcoumarin (evidence of similar retention behavior in ).

- NMR : Analyze coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the coumarin core). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.

- Melting Point : Compare with structurally related compounds (e.g., 6-Bromo-4-hydroxycoumarin, mp not reported but analogs in and show mp ranges of 80–106°C).

Q. What solvent systems are suitable for solubility and stability studies of this coumarin derivative?

- Methodological Answer : Test solubility in DMSO (for stock solutions) and aqueous buffers (pH 2–9) for stability. For analogs like 6-Bromo-3-(2-chlorophenyl)-4-phenylcoumarin (), DCM and THF are common. Conduct accelerated stability studies under UV light (λ = 365 nm) to assess photodegradation, referencing coumarin photostability protocols in .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during structural elucidation (e.g., unexpected splitting or shifts)?

- Methodological Answer :

- Variable Temperature NMR : Identify dynamic effects (e.g., rotational barriers in dimethoxyphenyl groups).

- 2D-COSY/NOESY : Confirm proximity of bromo and methoxy substituents.

- Computational Modeling : Compare experimental shifts with DFT-calculated values (B3LYP/6-31G* basis set). For example, conflicting shifts in 3,4-dimethoxyphenyl analogs () may arise from π-stacking interactions.

Q. What strategies minimize byproduct formation in the Suzuki coupling step?

- Methodological Answer :

- Pre-activation of Boronic Acids : Use pinacol esters (e.g., 4-Bromo-3-fluorophenylboronic acid, >97% purity ) to reduce homo-coupling.

- Oxygen-Free Conditions : Employ Schlenk techniques to prevent Pd catalyst oxidation.

- Byproduct Analysis : Use LC-MS to identify debrominated or dimerized species; optimize stoichiometry (1:1.2 aryl halide:boronic acid).

Q. How can electronic effects of bromo and methoxy substituents on the coumarin core be experimentally investigated?

- Methodological Answer :

- Electrochemical Studies : Perform cyclic voltammetry to measure redox potentials influenced by electron-withdrawing Br and electron-donating OMe groups.

- UV-Vis Spectroscopy : Compare λmax shifts with analogs (e.g., 6-Chloro-4-phenylcoumarin in ) to quantify substituent effects.

- DFT Calculations : Map HOMO/LUMO distributions to correlate with experimental reactivity (e.g., nucleophilic attack at C3-position).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.